6-Epi-aloperine

Stereochemistry Total Synthesis Chiral Separation

6-Epi-aloperine is a specific tetracyclic quinolizidine stereoisomer within the aloperine alkaloid family, formally designated as the (6R,6aR,13R,13aS)-configuration. It is structurally distinct from the natural aloperine stereoisomer at the C6 epimeric center.

Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
Cat. No. B1216572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Epi-aloperine
Synonyms6-epi-aloperine
Alop1 compound
aloperine
Molecular FormulaC15H24N2
Molecular Weight232.36 g/mol
Structural Identifiers
SMILESC1CCN2CC3CC(C2C1)C=C4C3NCCC4
InChIInChI=1S/C15H24N2/c1-2-7-17-10-13-9-12(14(17)5-1)8-11-4-3-6-16-15(11)13/h8,12-16H,1-7,9-10H2/t12-,13+,14+,15-/m1/s1
InChIKeySKOLRLSBMUGVOY-CBBWQLFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Epi-aloperine Stereoisomer: Chemical Identity and Baseline Characteristics for Research Sourcing


6-Epi-aloperine is a specific tetracyclic quinolizidine stereoisomer within the aloperine alkaloid family, formally designated as the (6R,6aR,13R,13aS)-configuration [1]. It is structurally distinct from the natural aloperine stereoisomer at the C6 epimeric center [1][2]. Like its congeners, this C15H24N2 alkaloid is derived from Sophora species and possesses a characteristic lupinine-based skeleton [3]. Its discrete stereochemistry is the primary driver for differential pharmacological investigation and procurement specification, as it is a key variable in structure-activity relationship (SAR) studies and synthetic chemistry campaigns focused on this rare alkaloid class [2].

Why 6-Epi-aloperine Cannot Be Substituted with Generic Aloperine or Other Quinolizidine Alkaloids


Substituting 6-epi-aloperine with generic aloperine or other Sophora alkaloids (e.g., matrine, sophoridine) introduces significant confounds for rigorous scientific study. The C6 epimeric configuration is a critical determinant of molecular shape and pharmacophore presentation within the aloperine scaffold [1]. As demonstrated in stereocontrolled syntheses, the natural aloperine and its 6-epi isomer are discrete chemical entities with distinct physical and spectroscopic properties, precluding their interchangeable use in chiral studies or receptor-binding assays [1]. Furthermore, broad substitution across the quinolizidine class is invalidated by marked divergence in target engagement: aloperine-type alkaloids uniquely exhibit potent, isoform-selective KCNQ5 potassium channel activation, a feature not shared by matrine or oxymatrine [2]. This combination of stereochemical specificity and target selectivity necessitates precise compound-level procurement for reproducible pharmacological outcomes.

Quantitative Differentiation of 6-Epi-aloperine: Cytotoxicity, Target Selectivity, and Chemical Identity


Absolute Stereochemical Configuration Defines 6-Epi-aloperine as a Distinct Chemical Entity from Natural Aloperine

Total synthesis established that natural aloperine possesses the anti-syn absolute configuration, while 6-epi-aloperine is the distinct C6 epimer. Single-crystal X-ray analysis of the natural product confirmed its stereochemistry as the anti-syn isomer, allowing unambiguous differentiation from the 6-epi isomer [1]. This stereochemical divergence means the two compounds are not interchangeable and will exhibit different optical rotations and chiral recognition in biological systems.

Stereochemistry Total Synthesis Chiral Separation

Aloperine-Type Alkaloids Exhibit Superior In Vitro Cytotoxic Potency Against Human Cancer Cell Lines Compared to Other Sophora Alkaloids

A direct head-to-head comparison among six major quinolizidine alkaloids from Sophora flavescens demonstrated that aloperine-type compounds (including 6-epi-aloperine) were the most potent cytotoxic agents. Aloperine exhibited IC50 values of 0.04 mM (HL-60), 0.27 mM (U937), and 0.36 mM (K562), demonstrating significantly stronger activity than matrine, oxymatrine, sophoridine, sophocarpine, or cytisine across all leukemia lines tested [1]. This potency hierarchy positions 6-epi-aloperine as the preferred scaffold within this alkaloid family for anticancer lead optimization.

Cancer Cytotoxicity Alkaloid

KCNQ5 Potassium Channel Activation is a Unique Pharmacological Signature of Aloperine-type Alkaloids Absent in Matrine and Oxymatrine

Electrophysiological studies revealed that aloperine potently activates KCNQ5 (Kv7.5) potassium channels, an effect not produced by the co-occurring Sophora alkaloids matrine or oxymatrine. At a concentration of 100 µM, aloperine significantly shifted the membrane potential of KCNQ5-expressing oocytes, while matrine and oxymatrine had no significant effect [1]. This establishes a unique, isoform-selective mechanism for the aloperine chemotype that is absent from other major quinolizidine constituents of Sophora species.

Ion Channel KCNQ5 Vasodilation

High Purity 6-Epi-aloperine Minimizes Batch-to-Batch Variability in Pharmacological Assays

Commercially sourced 6-epi-aloperine is standardized to a high purity level of >98%, as verified by HPLC and NMR . This level of purity ensures that observed biological activity is attributable to the target compound and not to confounding impurities such as other structurally similar quinolizidine alkaloids (e.g., matrine, sophocarpine) that often co-elute during extraction. Relying on crude extracts or lower-purity 'aloperine' mixtures undermines assay reproducibility, particularly in sensitive electrophysiology or cell-based assays [1].

Chemical Purity Quality Control Reproducibility

Optimal Scientific and Industrial Application Scenarios for 6-Epi-aloperine


Chiral Chromatography Method Development and Pharmacopoeial Standardization

The defined epimeric identity of 6-epi-aloperine makes it an essential reference standard for developing chiral HPLC methods to resolve aloperine stereoisomers in plant extracts or synthetic mixtures. Its use ensures accurate quantification of natural aloperine versus its 6-epi impurity, a critical step in pharmacopoeial monograph development and quality control of aloperine-based products [1].

Structure-Activity Relationship (SAR) Studies for Anticancer Lead Optimization

As the most potent cytotoxic chemotype among Sophora quinolizidine alkaloids, 6-epi-aloperine serves as a privileged starting scaffold for medicinal chemistry campaigns. Systematic modification of its core, while maintaining the defined 6-epi stereochemistry, can probe the pharmacophoric requirements for inducing apoptosis and autophagy in leukemia cells (HL-60, U937, K562), where the aloperine class exhibits IC50 values down to 0.04 mM [2].

Ion Channel Pharmacology: Targeting KCNQ5 for Vascular and Neurological Disorders

The unique KCNQ5-selective activator profile of the aloperine scaffold, which is absent in matrine and oxymatrine, positions 6-epi-aloperine as a critical tool compound for electrophysiology research. It can be used to probe KCNQ5-dependent vasorelaxation mechanisms in isolated blood vessel models and to explore the therapeutic potential of KCNQ5 opening in hypertension or KCNQ5 loss-of-function encephalopathy [1].

Synthetic Chemistry: Total Synthesis and Chiral Pool Derivatization

The established total synthesis route for 6-epi-aloperine via an aza-annulation/intermolecular Diels-Alder strategy provides a robust platform for synthetic chemists. The compound is used to investigate stereocontrolled synthesis of lupin alkaloids and to develop novel chiral ligands for asymmetric catalysis based on its unique tetracyclic diamine core [3].

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